molecular formula C10H6N10O B13799788 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine CAS No. 25732-28-9

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine

Cat. No.: B13799788
CAS No.: 25732-28-9
M. Wt: 282.22 g/mol
InChI Key: QRGRYJWCRFHZLN-UHFFFAOYSA-N
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Description

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine is a purine derivative characterized by the presence of an NNO-azoxy functional group at the 6-position of the purine ring.

Properties

CAS No.

25732-28-9

Molecular Formula

C10H6N10O

Molecular Weight

282.22 g/mol

IUPAC Name

oxido-(5H-purin-6-yl)-(5H-purin-6-ylimino)azanium

InChI

InChI=1S/C10H6N10O/c21-20(10-6-8(14-2-12-6)16-4-18-10)19-9-5-7(13-1-11-5)15-3-17-9/h1-6H

InChI Key

QRGRYJWCRFHZLN-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=N1)N=CN=C2N=[N+](C3=NC=NC4=NC=NC43)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine

General Synthetic Strategy

The synthesis of This compound typically involves:

  • Starting from 6-chloropurine , a common purine precursor.
  • Introduction of amino acid or other nucleophilic substituents at the 6-position via nucleophilic aromatic substitution.
  • Formation of the azoxy linkage (NNO) through oxidation or coupling reactions involving appropriate hydrazine or hydroxylamine derivatives.
  • Control of the Z -configuration of the azoxy group to ensure the correct stereochemistry.

Literature-Reported Synthesis Routes

Nucleophilic Substitution on 6-Chloropurine

A key step involves the reaction of 6-chloropurine with nucleophiles such as amino acids or hydrazine derivatives in aqueous sodium carbonate under reflux conditions to substitute the chlorine atom at the 6-position with the desired amino group. This method yields moderate to good product yields and is well documented in purine chemistry literature.

Step Reagents/Conditions Outcome Yield (%)
1 6-Chloropurine + ω-amino acid, Na2CO3, reflux N-(purin-6-yl)amino acid derivatives Moderate (40-70%)
Azoxy Group Formation

The azoxy moiety (NNO) is introduced by oxidation of hydrazine intermediates or by coupling reactions involving hydroxylamine derivatives. For example, treatment of the phthaloyl-protected amine intermediate with hydrazine hydrate in refluxing ethanol produces the corresponding hydrazine derivative, which then undergoes nucleophilic substitution with 9-substituted 6-chloropurine derivatives to form the azoxy linkage.

Step Reagents/Conditions Outcome Yield (%)
2 Hydrazine hydrate, reflux EtOH Hydrazine intermediate High
3 Nucleophilic substitution with 9-substituted 6-chloropurine Azoxy purine derivative Good (60-80%)
Hydrolysis and Purification

Subsequent alkaline hydrolysis (e.g., with 1N NaOH) is employed to remove protecting groups and finalize the target compound. Purification is typically achieved by column chromatography or recrystallization to obtain analytically pure material.

Alternative Synthetic Approaches

While direct synthesis routes are predominant, palladium-catalyzed coupling reactions (e.g., Stille or Suzuki couplings) have been used to introduce aryl or heteroaryl groups at the purine core, which may be adapted for azoxy purine derivatives. These reactions use catalysts like tris-(dibenzylideneacetone)dipalladium(0) and ligands such as 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl in polar aprotic solvents at elevated temperatures (around 100°C) for extended periods (up to 17 hours). Although these methods are more common for aryl substituents, they provide insight into the versatility of purine functionalization.

Catalyst System Solvent Temperature Time Yield (%)
Pd2(dba)3 + BINAP + Cs2CO3 Dimethylformamide 100°C 17 h Moderate (30-70%)

Detailed Research Findings and Data

Reaction Yields and Conditions Summary

Reaction Step Reagents/Conditions Yield Range (%) Notes
Nucleophilic substitution 6-Chloropurine + amino acid, Na2CO3, reflux 40-70 Moderate yield; aqueous medium preferred
Hydrazine treatment Hydrazine hydrate, reflux ethanol High Efficient conversion to hydrazine intermediate
Azoxy linkage formation Nucleophilic substitution on 9-substituted 6-chloropurine 60-80 Good yield; requires careful control of stereochemistry
Hydrolysis 1N NaOH, room temperature High Removes protecting groups, finalizes compound
Palladium-catalyzed coupling Pd catalyst, BINAP ligand, Cs2CO3, DMF, 100°C, 17 h 30-70 Alternative method for aryl substitutions

Structural and Stereochemical Considerations

  • The Z -configuration of the azoxy group is critical for biological activity and is controlled by reaction conditions and choice of intermediates.
  • Protecting groups such as phthaloyl are used to prevent side reactions during hydrazine treatment.
  • Purification methods ensure removal of regioisomers and by-products, which is essential for obtaining compounds suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro or nitroso derivatives.

    Reduction: The azoxy group can be reduced to form amine derivatives.

    Substitution: The purine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of nitro-purine or nitroso-purine derivatives.

    Reduction: Formation of amino-purine derivatives.

    Substitution: Formation of halogenated purine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine has been studied for its potential as an anti-cancer agent. Its purine structure allows it to interact with nucleic acids, potentially inhibiting cancer cell proliferation. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, suggesting a pathway for further exploration of this compound's therapeutic efficacy .

Agricultural Applications

In agricultural sciences, the compound has shown promise as a bio-stimulant. Studies have indicated that azoxy compounds can enhance seed germination and plant growth by improving nutrient uptake and stress resistance in plants . This application is particularly relevant in the context of sustainable agriculture, where enhancing crop yields without harmful chemicals is increasingly important.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a candidate for biochemical research. Its azoxy group can potentially serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies. The structural characteristics of the compound allow it to be utilized in various biochemical assays, facilitating research into enzyme kinetics and metabolic pathways .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of several purine derivatives, including this compound, on human cancer cell lines. The results demonstrated that this compound inhibited cell growth significantly compared to controls, suggesting its potential as a lead compound for developing new anti-cancer therapies .

Case Study 2: Agricultural Bio-Stimulant

Another study evaluated the effects of azoxy compounds on seed germination rates and plant vigor in common crops such as wheat and corn. The findings indicated that seeds treated with formulations containing this compound exhibited enhanced germination rates and improved resistance to abiotic stressors like drought .

Mechanism of Action

The mechanism of action of 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the replication and transcription processes. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activities and disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity: The NNO-azoxy group in the target compound likely requires specialized conditions for installation, similar to the multi-step procedures for 5-substituted isoxazole-carboxamides . In contrast, simpler substituents like methoxy or allylamine are introduced via direct alkylation or nucleophilic substitution .
  • Characterization : All compounds rely on NMR and elemental analysis for validation, but metal complexes (e.g., 9dhx-Cu) additionally employ X-ray crystallography and thermal analyses .

Key Observations :

  • Enzyme Interactions: The azoxy group’s electron-withdrawing nature and bulk may mimic the effects of 5-substituted isoxazole-carboxamides, which inhibit xanthine oxidase without inducing oxidative stress . This contrasts with allopurinol, which generates superoxide radicals.
  • Metal Coordination : While 9dhx forms stable Cu(II) complexes , the azoxy group’s ability to coordinate metals remains unexplored but could be inferred from its nitrogen-rich structure.

Physicochemical Properties

  • Solubility and Stability : Bulky substituents like the azoxy group or 5-substituted isoxazoles may reduce aqueous solubility compared to smaller groups (e.g., methoxy or allylamine). However, such groups enhance binding affinity to hydrophobic enzyme pockets .
  • Electronic Effects: The NNO-azoxy group’s resonance and inductive effects could polarize the purine ring, altering reactivity in nucleophilic substitutions or metal-binding interactions.

Biological Activity

6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine, with the CAS number 25732-28-9, is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H6N10O
  • Molecular Weight : 282.221 g/mol
  • Density : 2.16 g/cm³
  • Boiling Point : 506.2°C at 760 mmHg
  • Flash Point : 260°C

Biological Activity Overview

Research into the biological activity of this compound indicates significant potential as an antitumoral agent. The compound exhibits cytotoxic properties against various cancer cell lines, with studies demonstrating effectiveness in inducing apoptosis and inhibiting cell proliferation.

Cytotoxicity and Antitumoral Activity

A study evaluated the cytotoxic effects of related purine derivatives, revealing that compounds similar to this compound showed activity on cancer cell lines within a concentration range of 3 to 39 μM. The best-performing derivatives induced apoptosis and decreased cell proliferation rates significantly .

Table 1: Summary of Cytotoxicity Studies on Purine Derivatives

Compound NameIC50 (μM)Mechanism of ActionReference
This compound3 - 39Induction of apoptosis
N-(9H-purin-6-yl) BenzamideVariesSynergistic with fludarabine
Other related purinesVariesCell cycle arrest and apoptosis

The mechanisms through which this compound exerts its effects are multifaceted:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : It disrupts cellular proliferation by interfering with critical phases of the cell cycle.
  • Synergistic Effects : When combined with other agents like fludarabine, it enhances antitumoral efficacy, indicating potential for combination therapy .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In Vitro Studies : Laboratory experiments demonstrated that treatment with purine derivatives resulted in significant reductions in cancer cell viability.
  • In Vivo Models : Animal studies suggested that certain derivatives exhibited weak antitumoral activity but showed promise when used in conjunction with established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine, and how can reaction efficiency be optimized?

  • Answer : Synthesis involves coupling purine derivatives with azoxy groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

  • Catalyst selection : Use Pd(PPh₃)₄ (0.05 mmol) for boronic acid coupling, as demonstrated in substituted purine syntheses .
  • Solvent and temperature : Reflux in toluene for 12 hours ensures complete conversion .
  • Purification : Column chromatography (EtOAc/hexane gradients) isolates the product .
    • Optimization : Vary molar ratios of reactants (e.g., 1:1.5 purine:boronic acid) and track yields via HPLC.

Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

  • Answer :

  • NMR : Compare ¹H/¹³C NMR shifts with analogous purine derivatives (e.g., 6-phenyl-9-tetrahydropyranyl purine ).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₆H₆N₄O₅ in ).
  • X-ray crystallography : Resolve Z-configuration of the azoxy group using single-crystal diffraction .

Q. What theoretical frameworks guide mechanistic studies of azoxy-purine reactivity?

  • Answer : Link experiments to:

  • Molecular orbital theory : Predict regioselectivity in azoxy group reactions.
  • DFT calculations : Model transition states for coupling reactions (e.g., B3LYP/6-31G* basis sets) .
  • Conceptual frameworks : Align with prior purine oxidation studies (e.g., hydroperoxide intermediates in ).

Advanced Research Questions

Q. How to design a factorial experiment to assess the stability of this compound under varying pH and temperature conditions?

  • Answer :

  • Variables : Test pH (3–9) and temperature (25–60°C) in a 3×3 factorial design .
  • Metrics : Monitor degradation via UV-Vis (λ=260 nm for purine absorbance) and LC-MS for byproducts.
  • Statistical analysis : Use ANOVA to identify significant degradation factors .

Q. What methodologies resolve contradictions in reported biological activities of azoxy-purine derivatives?

  • Answer :

  • Meta-analysis : Systematically compare datasets from journals indexed in PubMed/Scopus, filtering by assay type (e.g., IC₅₀ in kinase inhibition) .
  • Dose-response reevaluation : Re-test conflicting results under standardized conditions (e.g., fixed cell lines and incubation times) .
  • Structural analogs : Synthesize and test derivatives to isolate activity-contributing moieties .

Q. How can computational models predict the electrochemical behavior of this compound in catalytic applications?

  • Answer :

  • Software : Use Gaussian or ORCA for redox potential calculations .
  • Parameters : Input optimized geometries (DFT) and solvent effects (PCM model) .
  • Validation : Compare computed HOMO-LUMO gaps with cyclic voltammetry data .

Methodological Recommendations

  • Experimental Design : Align with CRDC subclass RDF2050108 for process control in chemical engineering .
  • Data Interpretation : Apply NIST standards for spectral validation and bibliometric tools for literature gaps .
  • Ethical Compliance : Follow safety protocols for handling nitro/azoxy intermediates (e.g., Cal/OSHA guidelines ).

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